N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3,4-oxadiazole ring, a five-membered heterocycle known for hydrogen-bonding capacity and role in kinase inhibition .
- A 1,3-dioxoisoindolin group, which may enhance solubility or modulate target binding.
- An acetamide linker bridging the oxadiazole and dioxoisoindolin components.
However, direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-16(10-24-18(26)12-3-1-2-4-13(12)19(24)27)21-20-23-22-17(30-20)11-5-6-14-15(9-11)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYHYYWJSXIAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the phthalimide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and a dioxoisoindolin group. Its molecular formula is , indicating a substantial potential for interactions with biological targets due to its multiple functional groups.
Anticancer Properties
Recent studies highlight the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. These derivatives have demonstrated:
- Cytotoxicity : Many oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown enhanced potency against breast cancer (MCF-7) and CNS cancer cell lines .
- Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in tumor growth and proliferation. For example, compounds targeting thymidine phosphorylase have been particularly effective in inhibiting cancer cell growth .
Antimicrobial Activity
Compounds with the oxadiazole structure have also been evaluated for their antimicrobial properties. They have shown effectiveness against a range of pathogens, suggesting potential applications in treating bacterial infections .
Synthesis and Evaluation of Oxadiazole Derivatives
A series of studies have synthesized novel oxadiazole derivatives and evaluated their biological activities:
- Study by Salahuddin et al. (2020) : This research synthesized various substituted oxadiazoles and screened them for anticancer activity through the National Cancer Institute's protocols. Notably, one compound exhibited over 95% growth inhibition in specific cancer cell lines .
- Research on Antimicrobial Activity : A study focused on synthesizing oxadiazole derivatives that displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Potential Therapeutic Applications
The diverse biological activities of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suggest several therapeutic applications:
Cancer Therapy
Given its anticancer properties, this compound could be developed into a therapeutic agent for various cancers. The ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further preclinical and clinical trials.
Antimicrobial Agents
The antimicrobial efficacy indicates potential use in developing new antibiotics or adjunct therapies to combat resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Implications for Drug Design
- Oxadiazole vs. Thiazole/Triazole : Oxadiazole’s oxygen atoms may improve solubility over sulfur-containing analogs but reduce metabolic stability.
- Dioxoisoindolin Group: Compared to indolinone () or isoquinoline (), this moiety’s electron-withdrawing nature could modulate target binding.
- Acetamide Linker : Flexibility and hydrogen-bonding capacity are conserved across analogs, critical for target engagement.
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that integrates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydrobenzo[b][1,4]dioxin core.
- An oxadiazole ring which is crucial for its biological activity.
- An isoindolinone derivative that contributes to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 398.42 g/mol.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These effects are attributed to several mechanisms:
- Inhibition of Enzymes : The compound targets various enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are essential in cancer cell proliferation and survival .
- Cytotoxicity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function .
The biological activity of this compound is linked to its ability to:
- Interfere with DNA Synthesis : By inhibiting enzymes involved in nucleotide synthesis.
- Modulate Signal Transduction Pathways : Affecting pathways that regulate cell growth and apoptosis.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives. The compounds were tested against multiple cancer cell lines (e.g., breast cancer MCF7 cells) and exhibited IC50 values in the low micromolar range . The study concluded that structural modifications enhance cytotoxicity.
Study 2: Molecular Docking Analysis
Molecular docking studies demonstrated that this compound binds effectively to target proteins involved in cancer progression. The binding affinities were comparable to known anticancer drugs .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
